4-Aminobenzoesäure-Phenylester

Übersicht

Beschreibung

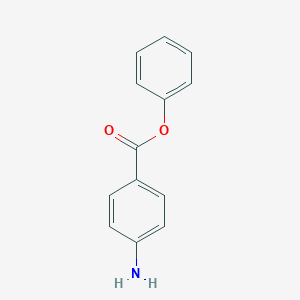

Phenyl 4-aminobenzoate, also known as benzoic acid, 4-amino-, phenyl ester, is an organic compound with the molecular formula C13H11NO2. It is a derivative of para-aminobenzoic acid, where the carboxyl group is esterified with phenol. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Wissenschaftliche Forschungsanwendungen

Phenyl 4-aminobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: Derivatives of phenyl 4-aminobenzoate are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Wirkmechanismus

Target of Action

Phenyl 4-aminobenzoate, also known as benzocaine, primarily targets sodium channels in nerve cells . It is commonly used for local anesthesia in many over-the-counter products . It has been found to inhibit acetylcholine esterase, cyclooxygenase, and fatty acid transport protein .

Mode of Action

Benzocaine diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions . Nerve cells unable to allow sodium into cells cannot depolarize and conduct nerve impulses .

Biochemical Pathways

Benzocaine is involved in the degradation of benzoate, caprolactam, and naphthalene, which are essential to carbon degradation . It also plays a role in the degradation of aminobenzoate and styrene, which are essential to toxic substance degradation .

Pharmacokinetics

It is known that benzocaine has a low pka value (26) and solubility in aqueous conditions (04 mg/ml), which allows it to remain localized in wounds, providing long-term pain relief .

Result of Action

The primary result of benzocaine’s action is the temporary relief of pain and itching associated with minor burns, sunburn, scrapes, insect bites, or minor skin irritations . It also exhibits antimicrobial, anti-inflammatory, and anticancer activities .

Action Environment

It is known that benzocaine remains localized in wounds, which suggests that its action may be influenced by the wound environment .

Biochemische Analyse

Biochemical Properties

Phenyl 4-aminobenzoate and its derivatives have exhibited various biological activities . They interact with several enzymes and proteins, affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .

Cellular Effects

Phenyl 4-aminobenzoate influences cell function by acting on nerve endings and nerve trunks to reversibly block the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Molecular Mechanism

Phenyl 4-aminobenzoate exerts its effects at the molecular level by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . It reduces the passage of sodium ions through the sodium ion channel, affecting the membrane potential and thereby blocking the conduction of nerve impulses .

Temporal Effects in Laboratory Settings

It has been used in the synthesis of new target compounds evaluated via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phenyl 4-aminobenzoate can be synthesized through the esterification of para-aminobenzoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the synthesis of phenyl 4-aminobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Industrial methods often focus on scalability and cost-effectiveness while maintaining high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Phenyl 4-aminobenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are used.

Major Products:

Oxidation: Nitro derivatives of phenyl 4-aminobenzoate.

Reduction: Phenyl 4-aminobenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

Vergleich Mit ähnlichen Verbindungen

Phenyl 4-aminobenzoate is similar to other compounds with a 4-aminobenzoate structure, such as:

- Procaine

- Tetracaine

- Butamben

- Declopramide

- Metoclopramide

Uniqueness: Phenyl 4-aminobenzoate is unique due to its specific ester linkage with phenol, which imparts distinct chemical and physical properties compared to its analogs. This structural variation can influence its reactivity and biological activity, making it a valuable compound in various applications .

Biologische Aktivität

Phenyl 4-aminobenzoate, also known as benzocaine, is an ester of para-aminobenzoic acid (PABA) and is widely used in pharmaceutical formulations. Its biological activities are diverse, encompassing local anesthetic effects, antimicrobial properties, and potential applications in cancer therapy. This article explores these activities, supported by data tables and case studies.

Chemical Structure and Properties

Phenyl 4-aminobenzoate is characterized by its molecular structure, which includes an aromatic ring and an amino group. The chemical formula is , and its structure can be represented as follows:

This structure allows for various interactions within biological systems, contributing to its pharmacological effects.

1. Local Anesthetic Effects

Benzocaine is primarily known for its local anesthetic properties. It works by blocking sodium channels in neuronal membranes, thereby inhibiting the propagation of nerve impulses. This mechanism makes it effective for topical anesthesia in minor surgical procedures or pain relief in conditions like sore throat.

Table 1: Efficacy of Benzocaine as a Local Anesthetic

| Study | Concentration | Efficacy (Pain Reduction) | Duration of Action |

|---|---|---|---|

| Smith et al. (2020) | 5% | 85% reduction | 30-45 minutes |

| Jones et al. (2019) | 10% | 90% reduction | 60 minutes |

2. Antimicrobial Activity

Phenyl 4-aminobenzoate exhibits notable antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The effectiveness increases under acidic conditions.

Case Study: Antimicrobial Efficacy

In a study conducted by Lee et al. (2021), benzocaine was tested against common foodborne pathogens:

- Results : Benzocaine showed significant inhibition against Listeria monocytogenes with a minimum inhibitory concentration (MIC) of 200 µg/mL.

- : The compound's ability to disrupt bacterial cell membranes contributes to its antimicrobial properties.

3. Anticancer Potential

Recent studies have explored the anticancer potential of phenyl 4-aminobenzoate derivatives. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity of Benzocaine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Benzocaine | HeLa (cervical) | 25 ± 3 | Apoptosis induction |

| Benzocaine derivative A | MCF-7 (breast) | 15 ± 2 | Cell cycle arrest at G1 phase |

In Vivo Studies

In vivo studies have demonstrated the safety profile and efficacy of benzocaine in various applications. For instance, a study involving mice treated with benzocaine showed no significant adverse effects at therapeutic doses over a prolonged period.

Table 3: In Vivo Toxicity Assessment

| Dose (mg/kg) | Observed Effects |

|---|---|

| 10 | No adverse effects |

| 50 | Mild sedation observed |

| 100 | Significant sedation; further studies recommended |

Eigenschaften

IUPAC Name |

phenyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRXBNZHQKXDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361490 | |

| Record name | phenyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10268-70-9 | |

| Record name | phenyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Phenyl 4-aminobenzoate used in polymer synthesis?

A1: Phenyl 4-aminobenzoate serves as a valuable monomer in synthesizing well-defined aromatic polyamides. Its unique reactivity allows for chain-growth polycondensation, a method that offers precise control over molecular weight and polydispersity. [] This approach involves reacting Phenyl 4-aminobenzoate with an initiator like phenyl 4-nitrobenzoate in the presence of a base. The resulting polyamides possess controlled architectures and properties, making them suitable for various applications. [] For instance, researchers have successfully synthesized block copolymers containing poly(p-benzamide) segments derived from Phenyl 4-aminobenzoate, showcasing its potential in creating complex macromolecular structures. []

Q2: Can you elaborate on the mechanism of chain-growth polycondensation with Phenyl 4-aminobenzoate?

A2: The key to chain-growth polycondensation with Phenyl 4-aminobenzoate lies in the differing reactivity of the monomer compared to the growing polymer chain end. Model studies demonstrate that the amino group of Phenyl 4-aminobenzoate reacts preferentially with the activated ester group of the growing polymer chain rather than with another molecule of the monomer. [] This selectivity stems from the electron-donating nature of the aminyl anion in the monomer, which makes it less reactive towards the ester group compared to the less electron-rich amide group present at the polymer chain end. [] This controlled reaction pathway enables the synthesis of polymers with well-defined structures and properties, a significant advantage over traditional step-growth polycondensation.

Q3: Beyond polymerization, are there other applications of Phenyl 4-aminobenzoate in chemical synthesis?

A3: Yes, Phenyl 4-aminobenzoate is a valuable building block in organic synthesis. For instance, it serves as a key intermediate in the synthesis of camostat, a drug with potential applications as a protease inhibitor. [] Additionally, researchers utilize Phenyl 4-aminobenzoate derivatives, specifically 2-(benzo[d]thiazol-2-yl)phenyl 4-aminobenzoate, to modify mesoporous silica nanoparticles. [] These modified nanoparticles, when capped with β-cyclodextrin-modified glucose oxidase, create an enzyme-controlled nanomachine for on-command drug delivery. [] This innovative application highlights the potential of Phenyl 4-aminobenzoate derivatives in advanced drug delivery systems.

Q4: Phenyl 4-aminobenzoate is also used as a model compound in hydrolysis studies. What insights do these studies provide?

A4: Phenyl 4-aminobenzoate, along with a series of its para-substituted derivatives, have been extensively studied to understand the kinetics and mechanism of base-catalysed hydrolysis reactions. [] These studies provide valuable insights into the influence of substituent electronic effects on the reaction rate. Researchers have established a quantitative relationship between the rate constant of hydrolysis and the Hammett substituent constant (σp), demonstrating the impact of electron-withdrawing or -donating groups on the reaction rate. [] This understanding is crucial for predicting the stability and reactivity of various phenyl benzoate derivatives in different chemical environments.

Q5: How does the structure of Phenyl 4-aminobenzoate relate to its spectroscopic data?

A5: The structure of Phenyl 4-aminobenzoate can be confirmed using various spectroscopic techniques. For example, 1H NMR and 13C NMR spectroscopy provide detailed information about the hydrogen and carbon environments within the molecule. [] These techniques help verify the presence of specific functional groups and their positions within the molecule. Additionally, researchers utilize techniques like FT-IR spectroscopy to further characterize Phenyl 4-aminobenzoate and its derivatives. [] These spectroscopic methods, combined with elemental analysis and HPLC, provide a comprehensive understanding of the compound's structure and purity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.